molecular formula C16H16O4 B8675176 2,2',5-Trimethoxybenzophenone CAS No. 32938-33-3

2,2',5-Trimethoxybenzophenone

Cat. No. B8675176
CAS RN: 32938-33-3
M. Wt: 272.29 g/mol
InChI Key: JHXMMMMAUMABDT-UHFFFAOYSA-N
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Patent
US05117009

Procedure details

A mixture of o-anisoyl chloride (25.8 g, 0.15 mmol) and 1,4-dimethoxybenzene (37.2 g, 0.27 mol) was heated for 20 hours at 200° C., under N2. Distillation led to recovered 1,4-dimethoxybenzene (18.7 g), b.p. 232° C. (8 mm) followed by the title product, shown below, (25.4 g, 63%), b.p. 232° C. (7 mm) which was suitable for carrying forward to the next step. ##STR3##
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:10])[C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1>>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9])=[O:10]

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)(=O)Cl
Name
Quantity
37.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
to recovered 1,4-dimethoxybenzene (18.7 g), b.p. 232° C. (8 mm)

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=O)C2=C(C=CC=C2)OC)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.